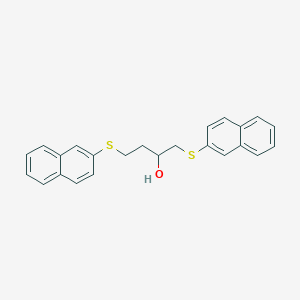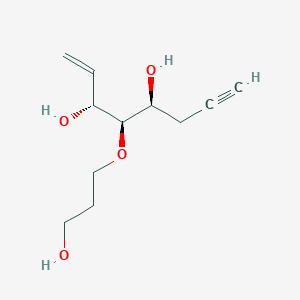
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by its three distinct phenyl groups, each substituted with different functional groups: methoxy, methyl, and hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The process involves multiple steps, including the formation of a porphyrinogen intermediate, which is then oxidized to form the final porphyrin compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Solvent recovery systems and purification techniques like column chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of porphyrinogens.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted porphyrins, porphyrinogens, and metalloporphyrins, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in mimicking natural heme compounds.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin exerts its effects involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins, which can then participate in redox reactions. These interactions are crucial in applications like catalysis and photodynamic therapy, where the compound’s ability to generate reactive oxygen species is utilized.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin: A similar compound with four phenyl groups, but without the specific substitutions seen in 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin.
Heme: A naturally occurring porphyrin with an iron center, crucial for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over reactivity and binding characteristics.
Propiedades
Número CAS |
874948-46-6 |
|---|---|
Fórmula molecular |
C40H30N4O |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C40H30N4O/c1-25-8-10-27(11-9-25)39-32-18-14-29(41-32)24-30-15-19-33(42-30)40(28-12-16-31(45-2)17-13-28)37-23-21-35(44-37)38(26-6-4-3-5-7-26)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3 |
Clave InChI |
VBQLODXGVFNONM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)OC)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)




![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
